molecular formula C8H8N4OS B2774950 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide CAS No. 929974-94-7

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2774950
CAS No.: 929974-94-7
M. Wt: 208.24
InChI Key: IICSQRYOJKCSGH-UHFFFAOYSA-N
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Description

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that features both a thiazole and a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyrrole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is unique due to the combination of the thiazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-7(13)5-1-4(2-11-5)6-3-14-8(10)12-6/h1-3,11H,(H2,9,13)(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICSQRYOJKCSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-94-7
Record name 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
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